2-Methyl-1,3-thiazolidine-2-carboxylic acid
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Overview
Description
2-Methyl-1,3-thiazolidine-2-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure imparts significant pharmacological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-thiazolidine-2-carboxylic acid typically involves the reaction of cysteine with formaldehyde under acidic conditions. The process can be summarized as follows:
Step 1: Cysteine reacts with formaldehyde to form a Schiff base.
Step 2: The Schiff base undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pH, are crucial to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2-Methyl-1,3-thiazolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which 2-Methyl-1,3-thiazolidine-2-carboxylic acid exerts its effects involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Molecular Pathways: It may influence cellular processes by interacting with proteins and nucleic acids, affecting gene expression and signal transduction.
Comparison with Similar Compounds
2-Methyl-1,3-thiazolidine-2-carboxylic acid can be compared with other thiazolidine derivatives:
Similar Compounds: Thiazolidine-4-carboxylic acid, 2-Methylthiazolidine-4-carboxylic acid.
Uniqueness: The presence of the methyl group at the 2-position and the carboxylic acid functionality distinguishes it from other thiazolidines, enhancing its reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-1,3-thiazolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-5(4(7)8)6-2-3-9-5/h6H,2-3H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLZHFWGCVPVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCS1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296920 |
Source
|
Record name | 2-Methyl-1,3-thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13084-13-4 |
Source
|
Record name | NSC112683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1,3-thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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